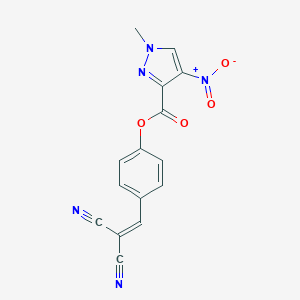![molecular formula C14H13BrN8O4 B388615 N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)
N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and benzohydrazide moiety
Preparation Methods
The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine derivatives under controlled conditions.
Introduction of the triazole ring: This step typically involves a cyclization reaction using azide and alkyne precursors.
Attachment of the benzohydrazide moiety: This is usually done through a condensation reaction between the triazole derivative and a bromobenzohydrazide compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its functional groups can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Chemical Research: The compound can serve as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The oxadiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE can be compared with other similar compounds, such as:
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
These compounds share similar functional groups but differ in their specific substituents and overall structure, which can lead to differences in their chemical reactivity, biological activity, and potential applications. The uniqueness of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE lies in its specific combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H13BrN8O4 |
|---|---|
Molecular Weight |
437.21g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(2-bromobenzoyl)-5-(methoxymethyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C14H13BrN8O4/c1-26-6-9-10(23(22-17-9)12-11(16)20-27-21-12)14(25)19-18-13(24)7-4-2-3-5-8(7)15/h2-5H,6H2,1H3,(H2,16,20)(H,18,24)(H,19,25) |
InChI Key |
HMZPRRVFJCBDDE-UHFFFAOYSA-N |
SMILES |
COCC1=C(N(N=N1)C2=NON=C2N)C(=O)NNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COCC1=C(N(N=N1)C2=NON=C2N)C(=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388534.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388535.png)
![3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B388537.png)

![2-amino-1-(3-chloro-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B388539.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388540.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388541.png)
![ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388544.png)
![ETHYL (2E)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388547.png)
![ethyl 5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388550.png)
![ethyl 2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388551.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388552.png)
![5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388553.png)

